

# An In-depth Technical Guide to (R)-5-phenylmorpholin-2-one

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## Compound of Interest

Compound Name: (R)-5-phenylmorpholin-2-one

CAS No.: 121269-45-2

Cat. No.: B045721

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## Abstract

**(R)-5-phenylmorpholin-2-one** is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and specific stereochemistry make it a valuable building block for the synthesis of complex molecules with defined three-dimensional structures, which are often crucial for potent and selective biological activity. This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of **(R)-5-phenylmorpholin-2-one**. It is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic and therapeutic programs.

## Introduction

The morpholin-2-one ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a phenyl group at the 5-position creates a key stereocenter, leading to two enantiomers: (R)- and (S)-5-phenylmorpholin-2-one. The specific stereoisomer is often critical for pharmacological activity. **(R)-5-phenylmorpholin-2-one**, in particular, serves as a crucial intermediate in the synthesis of potent and selective

therapeutic agents, including analogs of psychoactive compounds like phenmetrazine and novel opioid receptor modulators.[1][2] Understanding its fundamental chemical properties is therefore essential for its effective application.

## Physicochemical and Structural Properties

The key physicochemical properties of **(R)-5-phenylmorpholin-2-one** are summarized below. These data are critical for designing synthetic transformations, purification protocols, and formulation strategies.

| Property           | Value  | Source(s) |
|--------------------|--|-----------|
| Molecular Formula  | C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>                          | [3][4]    |
| Molecular Weight   | 177.20 g/mol   | [3][4]    |
| CAS Number         | 121269-45-2  | [3]       |
| Appearance         | Solid  | [5]       |
| Purity             | Typically ≥97%   | [3]       |
| Boiling Point      | 364.33 °C at 760 mmHg<br>(Predicted)                                     | [5]       |
| Storage Conditions | 2-8°C, protect from light, store<br>under inert gas (Argon)              | [3]       |
| Solubility         | Soluble in common organic<br>solvents like DMSO, Methanol,<br>Chloroform | [6]       |
| InChI Key          | CMYHFJFAHHKICH-<br>VIFPVTCSA-N   | [3]       |
| SMILES             | O=C1OCNC1  | [4]       |

## Synthesis and Stereochemical Control

The synthesis of enantiomerically pure **(R)-5-phenylmorpholin-2-one** is a non-trivial challenge that requires precise control over stereochemistry. Enantioselective synthesis is paramount as

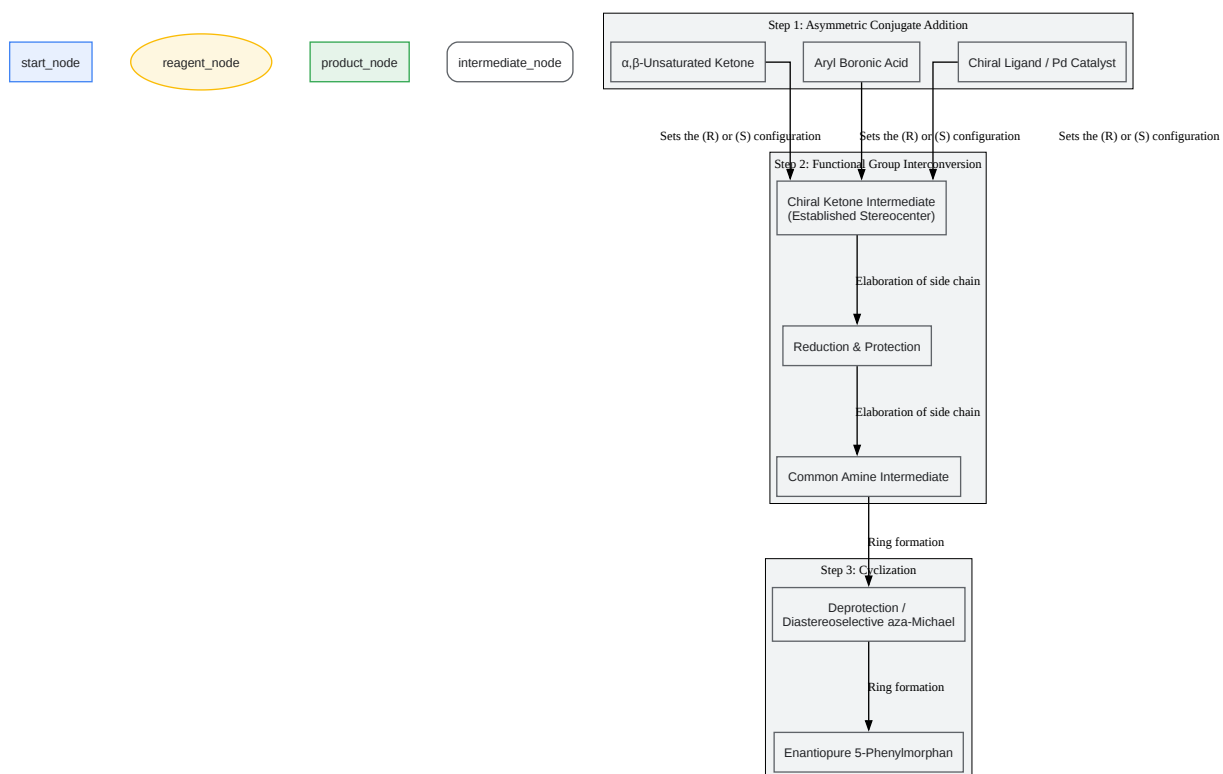
the biological activity of its downstream derivatives often depends on the specific configuration at the C5 position.

While multiple synthetic routes exist for phenylmorpholine analogs, a common strategy involves the cyclization of a chiral amino alcohol precursor. The chirality is typically introduced early in the synthesis through an asymmetric reaction or by using a starting material from the chiral pool.

For instance, a general and powerful approach is the enantioselective conjugate addition of a phenyl group to an  $\alpha,\beta$ -unsaturated system, which establishes the key stereocenter.<sup>[7][8]</sup> This intermediate can then be elaborated through a series of steps to form the desired morpholin-2-one ring.

## Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the enantioselective synthesis of 5-phenylmorpholin-2-one scaffolds, which share a common chiral phenyl-substituted core with **(R)-5-phenylmorpholin-2-one**. This illustrates the importance of establishing the quaternary stereocenter early in the process.<sup>[7][8]</sup>



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*Conceptual workflow for enantioselective synthesis.*

Causality in Synthesis: The choice of a chiral ligand (e.g., a derivative of (R)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole) in the palladium-catalyzed conjugate addition step is the critical determinant of the final product's stereochemistry.[7] This step creates the foundational stereocenter, which then directs the stereochemical outcome of subsequent reactions, such as the diastereoselective cyclization to form the morpholine ring.[7][8]

## Spectroscopic Characterization

Structural elucidation and confirmation of purity for **(R)-5-phenylmorpholin-2-one** rely on standard spectroscopic techniques. While a complete, published spectrum specifically for the (R)-enantiomer is not readily available in the searched literature, the expected characteristic signals can be inferred from general principles and data for analogous structures.[6][9]

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically in the  $\delta$  7.2-7.5 ppm region). The protons on the morpholinone ring would appear as multiplets in the aliphatic region ( $\delta$  3.0-5.0 ppm). The NH proton would likely appear as a broad singlet.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display a signal for the carbonyl carbon (C=O) of the lactone at the downfield end ( $\delta$  ~170 ppm). Aromatic carbons would resonate in the  $\delta$  125-140 ppm range, while the aliphatic carbons of the morpholine ring would appear further upfield.
- IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone functional group would be prominent, typically around 1650-1750  $\text{cm}^{-1}$ . N-H stretching vibrations would also be observable around 3300-3500  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition, corresponding to the molecular formula  $\text{C}_{10}\text{H}_{11}\text{NO}_2$ . [6]

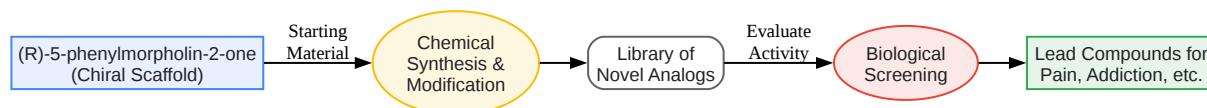
## Applications in Drug Development

**(R)-5-phenylmorpholin-2-one** is primarily utilized as a chiral building block for creating more complex molecules with therapeutic potential. Its rigid structure helps to lock the relative orientation of the phenyl group and the nitrogen atom, which can be crucial for binding to biological targets like receptors and transporters.

## Key Application Areas:

- **Monoamine Reuptake Inhibitors and Releasers:** The phenylmorpholine scaffold is the core of phenmetrazine, a stimulant that acts as a releasing agent and uptake inhibitor of monoamine neurotransmitters like dopamine and norepinephrine.[1] Analogs based on the **(R)-5-phenylmorpholin-2-one** structure are synthesized to explore structure-activity relationships (SAR) for treating conditions such as obesity, addiction, and depression, while aiming to minimize the abuse potential associated with the parent compounds.[1][2]
- **Opioid Receptor Modulators:** The 5-phenylmorphinan scaffold, which can be accessed from intermediates related to **(R)-5-phenylmorpholin-2-one**, has emerged as a promising template for developing novel opioid receptor modulators.[8] These modulators are investigated for pain management with potentially improved side-effect profiles compared to classical opioids like morphine.[8]

The following diagram illustrates the logical relationship between the chiral scaffold and its application in developing targeted therapeutics.



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*From chiral scaffold to therapeutic lead compounds.*

## Safety and Handling

**(R)-5-phenylmorpholin-2-one** should be handled with appropriate care in a laboratory setting. Based on data for the (S)-enantiomer, the compound is classified as harmful.[5][10]

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][10]
- **Precautionary Statements:** P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[5][10]

- Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**(R)-5-phenylmorpholin-2-one** is a stereochemically defined molecule with significant value as a synthetic intermediate in drug discovery. Its rigid conformation and chiral nature make it an ideal starting point for the development of potent and selective modulators of key neurological targets. A thorough understanding of its synthesis, properties, and handling is crucial for any research program aiming to capitalize on the therapeutic potential of the phenylmorpholine scaffold.

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